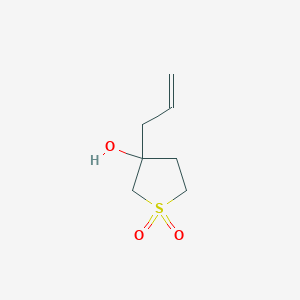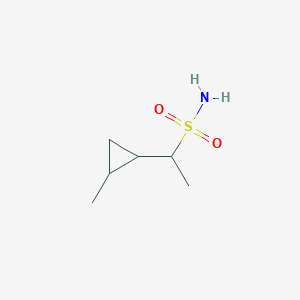
1-(2-Methylcyclopropyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes . This compound is characterized by the presence of a sulfonamide group attached to a cyclopropyl ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the use of sulfonyl chlorides as starting materials, which react with 2-methylcyclopropylamine under mild and eco-friendly conditions . The reaction is often carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylcyclopropyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)ethane-1-sulfonamide can be compared with other sulfonamides such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is a simpler sulfonamide with a different structure.
Sulfamethoxazole: Another sulfonamide antibiotic, sulfamethoxazole has a broader spectrum of activity.
Sulfadiazine: Used in the treatment of bacterial infections, sulfadiazine has a different substitution pattern on the sulfonamide group.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
UANJLWRHWYXHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


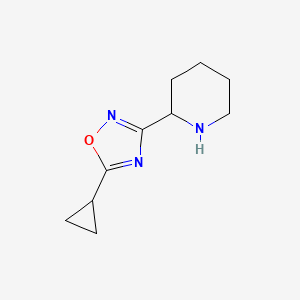
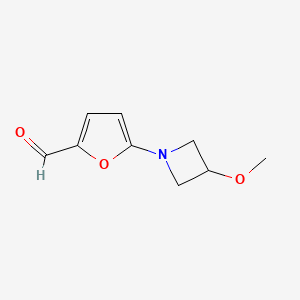
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
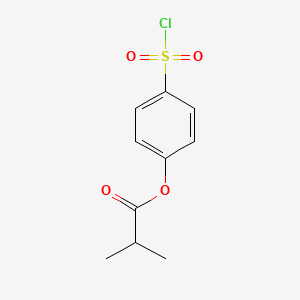
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)

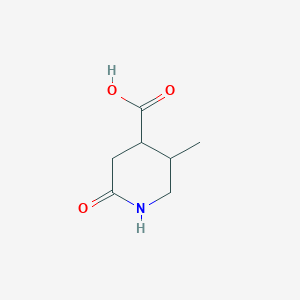
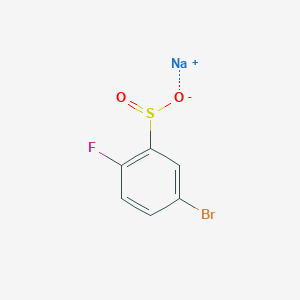
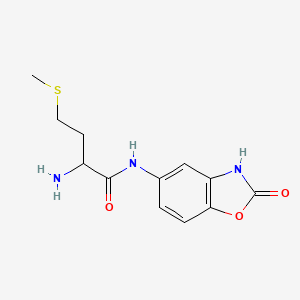
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
